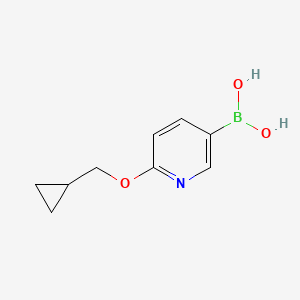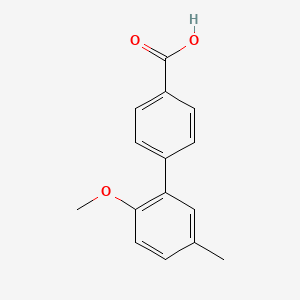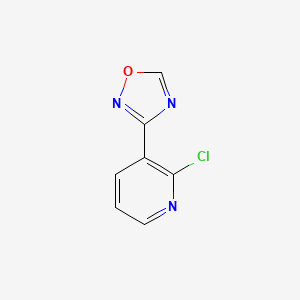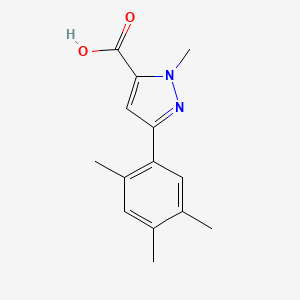
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1028749-31-6 . It has a molecular weight of 193.01 and its IUPAC name is 6-(cyclopropylmethoxy)-3-pyridinylboronic acid . It is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is C9H12BNO3 . Its InChI Code is 1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” has a density of 1.257 g/cm3 . Its boiling point is 368.223ºC at 760 mmHg . The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Eine der wichtigsten Anwendungen von Boronsäuren, einschließlich (6-(Cyclopropylmethoxy)pyridin-3-yl)boronsäure, liegt in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Art von Reaktion wird in der organischen Chemie häufig verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen Aryl- oder Vinylhalogeniden und Aryl- oder Vinylboronsäuren zu bilden. Der Prozess wird durch einen Palladiumkatalysator erleichtert und wird für seine Fähigkeit geschätzt, komplexe Moleküle mit hoher Präzision und Effizienz zu erzeugen .
Regioselektive Kupplung und Annulation
Eine weitere Anwendung liegt in der regioselektiven Kupplung und der Tandem-Palladium-katalysierten intramolekularen Aminocarbonylisierung und Annulation. Diese Prozesse ermöglichen die selektive Bildung von Kohlenstoff-Stickstoff-Bindungen, die bei der Synthese von heterozyklischen Verbindungen, die häufig in Pharmazeutika vorkommen, entscheidend sind .
N-Arylierung
Boronsäuren werden auch in N-Arylierungsreaktionen verwendet, bei denen ein Arylhalogenid mit einem Amin gekoppelt wird, um ein Arylamin zu bilden. Diese Reaktion ist wichtig für die Synthese einer Vielzahl von organischen Verbindungen, einschließlich Pharmazeutika und Agrochemikalien .
Funktionsgruppenverträglichkeit
Die milden und funktionsgruppenverträglichen Reaktionsbedingungen, die mit Boronsäure-Reagenzien wie This compound verbunden sind, machen sie für ein breites Spektrum von Anwendungen geeignet. Sie können in Reaktionen verwendet werden, die empfindliche funktionelle Gruppen beinhalten, ohne unerwünschte Nebenreaktionen zu verursachen .
Umweltfreundlichkeit
Organobor-Reagenzien werden im Allgemeinen als umweltfreundlich angesehen. Ihre Stabilität und einfache Herstellung machen sie zu einer guten Wahl für die Verwendung in verschiedenen chemischen Syntheseprozessen .
MilliporeSigma - 3-Pyridinylboronic acid RSC - Auswahl von Borreagenzien für die Suzuki-Miyaura-Kupplung
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acid derivatives are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound might interact with palladium catalysts in this context.
Mode of Action
The compound (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid likely interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid moiety of the compound forms a new carbon-carbon bond with an electrophilic organic group, facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid likely participates, is a key step in many synthetic pathways . The resulting products can be involved in various biochemical pathways, depending on their structure and functional groups.
Action Environment
The action, efficacy, and stability of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura reaction in which it likely participates is typically carried out in an organic solvent and under controlled temperature conditions .
Eigenschaften
IUPAC Name |
[6-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVJFCKZJMJNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681750 | |
| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028749-31-6 | |
| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)

![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)

![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)







![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)

